CDP-840, also known as 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine, is a selective and potent inhibitor of phosphodiesterase type IV (PDE4). This compound has been primarily investigated for its potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its ability to modulate intracellular levels of cyclic adenosine monophosphate (cAMP) .
CDP-840 is classified under the category of phosphodiesterase inhibitors, which are compounds that prevent the breakdown of cAMP, a secondary messenger involved in various cellular processes. The compound has been synthesized and studied in various research settings, particularly in the context of its anti-inflammatory properties .
The synthesis of CDP-840 involves several key steps, predominantly utilizing palladium(II)-catalyzed reactions. The process can be summarized as follows:
In industrial settings, the synthesis follows similar routes but is scaled up using large reactors for bulk synthesis. Quality control measures are implemented rigorously to maintain product consistency .
CDP-840 has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately .
COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4
UTUUPXBCDMQYRR-UHFFFAOYSA-N
.The structure features multiple aromatic rings and functional groups that contribute to its biological activity.
CDP-840 participates in various chemical reactions, including:
The major products from these reactions include oxidative metabolites and phase II conjugates that may influence the pharmacokinetics of CDP-840 .
CDP-840 exerts its pharmacological effects primarily by inhibiting phosphodiesterase type IV enzymes. This inhibition leads to increased intracellular levels of cAMP, which activates protein kinase A (PKA). The activation of PKA modulates various cellular processes, particularly those related to inflammation and immune responses .
The elevated cAMP levels inhibit the release of pro-inflammatory mediators from cells, thereby contributing to the therapeutic effects observed in conditions like asthma and COPD.
CDP-840 appears as a solid compound under standard laboratory conditions. Its solubility profile varies depending on the solvent used.
Key chemical properties include:
These properties are critical for understanding the compound's behavior in biological systems and during synthesis.
CDP-840 has been extensively researched for its potential therapeutic applications, particularly:
CDP-840 (chemical name: 4-[(2R)-2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl]-pyridine hydrochloride) emerged as a prototype compound within a novel class of triarylethane-based phosphodiesterase 4 (PDE4) inhibitors developed during the 1990s. Its molecular structure (C₂₅H₂₇NO₂·HCl, MW: 409.95) features a chiral triarylethane core characterized by three distinct aromatic elements: 1) a pyridine ring, 2) a phenyl group, and 3) a substituted phenyl ring bearing methoxy and cyclopentyloxy substituents [5] [7]. This specific arrangement was strategically designed to optimize PDE4 binding affinity while minimizing interactions with other PDE families, ensuring high selectivity. The (R)-enantiomer configuration of CDP-840 proved essential for its potent biological activity, as stereochemistry significantly influenced its fit within the PDE4 catalytic pocket [1]. The molecular structure represented a significant departure from earlier catechol-based inhibitors and the archetypal PDE4 inhibitor rolipram, offering improved pharmacological properties and a foundation for developing orally active anti-inflammatory agents targeting respiratory diseases like asthma and COPD [1] [6].
The development of CDP-840 was guided by systematic Structure-Activity Relationship (SAR) studies focusing on the triarylethane scaffold. Key structural modifications revealed critical determinants of PDE4 inhibition:
Table 1: Key SAR Findings for Triarylethane PDE4 Inhibitors Leading to CDP-840
Structural Feature | Modification | Impact on PDE4 IC₅₀ | Key Insight |
---|---|---|---|
Stereochemistry | (R) vs (S) enantiomer | (R): 4 nM; (S): >>1000 nM | Absolute (R) configuration essential for potency |
Heteroaromatic Ring (A) | Pyridine vs Phenyl | Pyridine >> Phenyl (≥10x loss) | Nitrogen atom critical for binding |
Distal Phenyl Substituents | 3-Cyclopentyloxy-4-methoxy vs other alkoxy | Optimal | Cyclopentyloxy provides bulk and hydrophobicity |
Central Linker | Ethyl vs Methylene/Ethene | Ethyl optimal | Correct spacing and conformation required |
These SAR insights culminated in CDP-840, exhibiting an IC₅₀ of 4 nM against native PDE4 enzyme and remarkable selectivity over other PDE families (>1000-fold) [1] [5]. Its inhibitory profile against human recombinant isoforms showed potent activity against PDE4A (IC₅₀ = 4 nM), PDE4B (IC₅₀ = 9 nM), and PDE4C (IC₅₀ = 9 nM), with slightly reduced potency against PDE4D (IC₅₀ = 45 nM) [5].
The synthesis of CDP-840 centered on establishing the chiral triarylethane core with the critical (R)-configuration. A multi-step approach was employed [1] [7]:
The synthesis required careful optimization to ensure high enantiomeric excess (ee) of the final (R)-product and scalability. The availability of the synthetic route enabled the production of sufficient quantities of CDP-840 and its analogues for comprehensive pharmacological evaluation [1] [7].
CDP-840 represented a significant advancement over first-generation PDE4 inhibitors like rolipram, primarily due to its improved selectivity profile and reduced interaction with the high-affinity rolipram binding state (HARBS), linked to adverse effects like nausea and emesis [6] [8].
Table 2: Comparative Profile of CDP-840 vs. Key Early PDE4 Inhibitors
Inhibitor | PDE4 IC₅₀ (nM) | Relative HARBS Affinity | Emetic Potential (Ferrets) | Key Clinical Development Status |
---|---|---|---|---|
Rolipram | ~100-200 | High (Prototype) | High (Emetic at <1 mg/kg po) | Discontinued (CNS side effects) |
Piclamilast | ~10-50 | High | Moderate/High | Discontinued |
CDP-840 | 4 | Low | Low (Non-emetic at 30 mg/kg po) | Discontinued (Phase II, modest efficacy) |
Roflumilast | ~0.8-1 (Desethyl) | Moderate | Moderate (Managed by dosing) | Approved (COPD) |
Cilomilast | ~100 | Moderate | Moderate | Discontinued (Phase III) |
Key Comparative Findings:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7